5-(Propan-2-yl)thiolan-3-one
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Overview
Description
5-(Propan-2-yl)thiolan-3-one: is an organic compound with the molecular formula C₇H₁₂OS . It is a thiolane derivative, characterized by a sulfur atom in a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Propan-2-yl)thiolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloropropan-2-one with sodium sulfide, which leads to the formation of the thiolane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-(Propan-2-yl)thiolan-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The hydrogen atoms in the thiolane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated thiolanes or other substituted derivatives.
Scientific Research Applications
5-(Propan-2-yl)thiolan-3-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)thiolan-3-one involves its interaction with molecular targets through its sulfur-containing ring structure. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules .
Comparison with Similar Compounds
Thiophene: Another sulfur-containing five-membered ring compound, but with a different electronic structure.
Tetrahydrothiophene: A saturated analog of thiophene, similar in structure to 5-(Propan-2-yl)thiolan-3-one but without the isopropyl group.
3-Methylthiolane: A similar thiolane derivative with a methyl group instead of an isopropyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropyl group influences its reactivity and interactions, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-propan-2-ylthiolan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-5(2)7-3-6(8)4-9-7/h5,7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMJGZLCIJRYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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